molecular formula C14H16N2 B2954867 1-N-benzyl-1-N-methylbenzene-1,4-diamine CAS No. 104226-31-5

1-N-benzyl-1-N-methylbenzene-1,4-diamine

Cat. No.: B2954867
CAS No.: 104226-31-5
M. Wt: 212.296
InChI Key: IHDXFVHLQONBFX-UHFFFAOYSA-N
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Description

Significance of Aryl Diamines as Research Targets in Organic Synthesis

Aryl diamines are a cornerstone of modern organic synthesis due to their utility as versatile building blocks and precursors. The presence of two amino groups on an aromatic ring allows for a multitude of chemical transformations, making them invaluable in the construction of complex molecules.

One of the primary applications of aryl diamines is in the synthesis of polymers. Aromatic polyamides, for instance, are high-performance polymers known for their exceptional thermal stability and mechanical strength, and their synthesis often relies on the condensation reaction between an aromatic diamine and a dicarboxylic acid derivative. mdpi.comnih.gov Similarly, polyphenylenediamines, which can be synthesized through the oxidative polymerization of phenylenediamines, exhibit interesting electronic properties and have potential applications in areas such as corrosion protection, catalysis, and sensor technology. researchgate.netcyberleninka.ru

In the realm of catalysis, aryl diamines can serve as ligands for transition metals. The nitrogen atoms of the diamine can coordinate with a metal center, influencing its catalytic activity and selectivity. These metal-diamine complexes are employed in a variety of organic transformations, including cross-coupling reactions.

Furthermore, the formation of carbon-nitrogen bonds with aryl amines is a widely studied reaction in organic chemistry. acs.org The development of efficient methods for the synthesis of aryl diamines, including catalyst-free approaches, is an active area of research, highlighting their importance. acs.org

Contextualization of N-Benzylated Aromatic Diamines in Contemporary Chemical Research

The introduction of a benzyl (B1604629) group to an aromatic diamine, creating an N-benzylated aromatic diamine, imparts specific properties to the molecule that are of interest in contemporary research. The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, can influence the steric and electronic environment of the nitrogen atom to which it is attached.

In medicinal chemistry, the N-benzyl motif is found in a variety of biologically active compounds. For example, derivatives of N-benzyl-N-methylprop-2-yn-1-amine have been synthesized and investigated for their potential therapeutic activities. researchgate.net The benzyl group can play a role in the binding of a molecule to a biological target, and its presence can modulate the pharmacokinetic properties of a drug candidate. jocpr.com Research into N-benzyl derivatives of various heterocyclic systems has also shown promise in the development of antimicrobial agents. nih.gov

In materials science, the incorporation of bulky substituents like the benzyl group can affect the physical properties of polymers derived from these monomers. For instance, it can influence the solubility and processing characteristics of aromatic polyamides. mdpi.com

Scope of Academic Inquiry into 1-N-benzyl-1-N-methylbenzene-1,4-diamine and Related Analogues

While dedicated studies on this compound are limited, the academic inquiry into this compound can be inferred from the research conducted on its analogues. These related compounds share structural similarities and, therefore, may exhibit comparable reactivity and potential applications.

Table 2: Examples of Related N-Substituted p-Phenylenediamine (B122844) Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-phenyl-p-phenylenediamineC12H12N2184.24
N,N'-diphenyl-p-phenylenediamineC18H16N2260.34
N-benzyl-N'-phenyl-p-phenylenediamineC19H18N2274.36

Note: Data is based on publicly available chemical database information.

The research on substituted p-phenylenediamines (PPDs) as a class is extensive, particularly in the context of their use as antioxidants in rubber and their subsequent environmental fate. nih.govacs.orgacs.orgnih.gov The transformation of PPDs into their quinone derivatives is a significant area of study due to the potential environmental impact of these products. nih.govacs.org

The synthesis of N-arylbenzene-1,2-diamines has been explored through various methods, including photochemical reactions. rsc.org These synthetic strategies could potentially be adapted for the preparation of this compound and its derivatives.

Furthermore, the electronic effects of different substituents on the properties of p-phenylenediamines have been a subject of investigation. researchgate.net The interplay of the electron-donating methyl group and the benzyl group in this compound would likely influence its redox properties and reactivity, making it an interesting target for electrochemical and spectroscopic studies. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-benzyl-4-N-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDXFVHLQONBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 N Benzyl 1 N Methylbenzene 1,4 Diamine and Its Congeners

Elucidation of Reaction Mechanisms for Amine Formation and Modification

The formation of the diamine and its derivatives is governed by fundamental organic reaction mechanisms, including nucleophilic substitution and catalyzed coupling reactions.

The synthesis of 1-N-benzyl-1-N-methylbenzene-1,4-diamine and its analogs often involves nucleophilic substitution reactions. A common synthetic route is the reaction of a p-phenylenediamine (B122844) derivative with an appropriate alkyl or benzyl (B1604629) halide. For instance, the synthesis of N1-Benzylbenzene-1,4-diamine can be achieved by reacting p-phenylenediamine with benzyl bromide in the presence of a base. smolecule.com This reaction proceeds through a nucleophilic substitution mechanism.

The primary amine group of p-phenylenediamine acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide. The reaction can proceed through either an SN1 or SN2 mechanism, largely dependent on the structure of the halide and the reaction conditions. In the case of benzyl halides, the stability of the potential benzylic carbocation can favor an SN1-like pathway. nih.gov However, for less sterically hindered primary amines, an SN2 pathway is also highly plausible. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Further alkylation, such as the introduction of a methyl group to form the target compound, would follow a similar nucleophilic substitution pathway, with the secondary amine being the nucleophile.

Table 1: Factors Influencing Nucleophilic Substitution in Diamine Synthesis

FactorInfluence on Reaction MechanismExpected Outcome for this compound Synthesis
Nature of Halide Primary halides favor SN2; tertiary and resonance-stabilized halides (like benzyl) can undergo SN1.Benzyl bromide can proceed via a mixed or SN1-like mechanism due to carbocation stability.
Nucleophile Strength Stronger nucleophiles favor SN2 reactions.The amine groups of p-phenylenediamine are effective nucleophiles.
Solvent Polar aprotic solvents favor SN2; polar protic solvents favor SN1.Choice of solvent can be used to control the reaction pathway.
Leaving Group Better leaving groups (e.g., I > Br > Cl) increase the reaction rate for both SN1 and SN2.Bromide is a good leaving group, facilitating the substitution.

Palladium-catalyzed cross-coupling reactions have become powerful methods for the formation of C-N bonds and are relevant to the synthesis of N-aryl and N-alkyl diamines. chemrxiv.org These reactions, such as the Buchwald-Hartwig amination, provide an alternative and often more efficient route for creating compounds structurally related to this compound.

The catalytic cycle of a palladium-catalyzed amination typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a brominated benzene (B151609) derivative) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine (in this case, a derivative of aniline (B41778) or a related amine) coordinates to the palladium center. A base then deprotonates the amine to form an amido-palladium complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination. researchgate.net Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate these steps. While not a direct synthesis of the target compound, this catalytic approach is fundamental to creating a wide range of its congeners, particularly those with varied aryl substituents.

Mechanistic Studies of Aromatic Ring Transformations

The benzene ring of this compound is susceptible to various transformations, including electrophilic substitution and radical-mediated processes.

The amino groups on the benzene ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. byjus.com In this compound, the N-benzyl-N-methylamino group is a particularly strong activator due to the electron-donating nature of the alkyl and benzyl groups. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions relative to the amino group.

However, since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the two amino groups. The general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino groups.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

It is important to note that in strongly acidic conditions, such as those used for nitration, the amino groups can be protonated to form anilinium ions. byjus.com These protonated groups are strongly deactivating and meta-directing, which would significantly alter the outcome of the reaction.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupActivating/DeactivatingDirecting EffectInfluence on this compound
-NH2 Strongly ActivatingOrtho, ParaDirects incoming electrophiles to positions 2, 3, 5, and 6.
-N(CH3)(CH2Ph) Strongly ActivatingOrtho, ParaStrongly directs incoming electrophiles to the positions ortho to it.
-NH3+ (in acid) Strongly DeactivatingMetaIf protonated, would direct electrophiles to positions meta to it.

p-Phenylenediamines and their N-substituted derivatives are known to undergo oxidation to form radical cations. nih.govtue.nl These radical species are often highly colored and can be quite stable. The formation of a radical cation from this compound would involve the removal of a single electron from one of the nitrogen atoms. This process can be initiated by chemical oxidizing agents or electrochemically. researchgate.net

The mechanism of radical cation formation is a single electron transfer (SET) process. The stability of the resulting radical cation is due to the delocalization of the unpaired electron and the positive charge over the entire aromatic system and the nitrogen atoms.

These radical cations are key intermediates in many of the reactions of p-phenylenediamines, including oxidative coupling and polymerization reactions. core.ac.uk The reactivity of the radical cation is influenced by the nature of the substituents on the nitrogen atoms. The benzyl and methyl groups in the target compound would influence the stability and subsequent reaction pathways of the radical cation intermediate. N-centered radical cations have been proposed as key reactive species in various C-N bond-forming reactions. acs.org

Kinetic and Thermodynamic Analysis of Diamine-Mediated Reactions

The kinetics and thermodynamics of reactions involving p-phenylenediamines provide quantitative insights into their reactivity. Studies on the oxidation of N,N-disubstituted p-phenylenediamines have shown that the rates of reaction are highly dependent on factors such as pH and the nature of the substituents. researchgate.net

For instance, the oxidation of N,N-dimethyl-p-phenylenediamine, a close congener of the target compound, has been studied extensively. The formation of the radical cation is a key step, and its stability and subsequent reactions are influenced by the reaction conditions. nih.gov Kinetic studies on the deamination of oxidized N,N-disubstituted p-phenylenediamines have indicated that the reaction rates can be accounted for by the inductive effects of the substituents. researchgate.net

Kinetic data from studies on related compounds can provide a basis for predicting the reactivity of this compound. For example, Hammett analysis, which relates reaction rates to substituent electronic effects, has been used to study the N-demethylation of para-substituted N,N-dimethylanilines, yielding a ρ value of -0.6. nih.gov This negative ρ value indicates that electron-donating groups accelerate the reaction, which is consistent with a mechanism involving the formation of a positive charge in the transition state, such as in radical cation formation.

Reactivity Profiles and Derivatization Strategies for 1 N Benzyl 1 N Methylbenzene 1,4 Diamine

Functional Group Transformations of Amine Moieties

The presence of two different amine groups—a primary amine (-NH₂) and a tertiary N-benzyl-N-methylamine (-N(CH₃)(CH₂Ph))—offers multiple avenues for selective functionalization.

Alkylation and Acylation Reactions

The nucleophilic nature of the amine groups makes them susceptible to alkylation and acylation. The primary amine is generally more reactive towards these electrophiles than the sterically hindered tertiary amine.

Alkylation: Selective N-alkylation of the primary amine can be achieved using various alkylating agents. For instance, reactions with benzyl (B1604629) alcohols in the presence of a catalyst can introduce a second benzyl group. researchgate.net Conditions for such reactions often involve heating in a suitable solvent with a base.

Acylation: Acylation reactions with acyl chlorides or anhydrides can be directed to either the primary amine or both amino groups, depending on the stoichiometry and reaction conditions. smolecule.com The primary amine will typically react first to form a mono-amido derivative. Forcing conditions or excess acylating agent can lead to reaction at the tertiary amine, potentially involving cleavage of the benzyl group, or acylation of the aromatic ring if a strong Lewis acid catalyst is used. The N-acetylation of p-phenylenediamine (B122844), a related compound, proceeds to form both mono- and di-acetylated products, suggesting that 1-N-benzyl-1-N-methylbenzene-1,4-diamine would likely form N-acetyl-N'-benzyl-N'-methylbenzene-1,4-diamine initially. nih.gov

Reaction TypeReagent/CatalystTypical ConditionsExpected Product on Primary AmineReference
AlkylationSubstituted Benzyl Alcohol / Mn or Ni-based catalystToluene, 140°C, 24hN-benzyl-N'-benzyl-N'-methylbenzene-1,4-diamine researchgate.net
AcylationAcetyl Chloride or Acetic Anhydride (B1165640)Aprotic solvent (e.g., THF, DCM), Room TempN-(4-(benzyl(methyl)amino)phenyl)acetamide nih.gov
AcylationAcylbenzotriazole / MicrowaveWater, 50°C, 15-20 minN-(4-(benzyl(methyl)amino)phenyl)amide derivative mdpi.com

Oxidation Reactions Leading to Aromatic Diamine Derivatives

Oxidation of this compound can target several sites: the primary amine, the tertiary amine, the benzylic position, or the aromatic ring. The outcome is highly dependent on the choice of oxidizing agent.

Mild oxidizing agents, such as hydrogen peroxide, can oxidize the primary amino group to form nitroso or even nitro derivatives. smolecule.com More vigorous oxidation can lead to the formation of quinone-like structures, a common reaction for p-phenylenediamines. smolecule.com The oxidative polymerization of p-phenylenediamine is known to produce conductive polymers analogous to polyaniline. researchgate.net Furthermore, the benzylic C-H bonds are susceptible to oxidation, potentially converting the N-benzyl group into an N-benzoyl group, effectively forming an amide. rsc.org Electrochemical oxidation presents a modern, metal-free approach to cleave the benzyl C-N bond, which could lead to N-methyl-benzene-1,4-diamine and benzaldehyde (B42025). nih.gov

Oxidizing AgentPotential Reaction SitePotential Product(s)Reference
Hydrogen Peroxide / Potassium PermanganatePrimary Amine / Aromatic RingNitroso compounds, Quinones smolecule.com
Various (e.g., KMnO₄)Benzylic C-HN-benzoyl-N-methylbenzene-1,4-diamine rsc.org
Electrochemical (Anode)Tertiary Amine (C-N bond cleavage)N-methyl-benzene-1,4-diamine, Benzaldehyde nih.gov

Reduction Reactions for Novel Amine Architectures

While the amine moieties themselves are in a reduced state, functional groups introduced through other reactions can be targeted for reduction. For example, if the primary amine is first oxidized to a nitro group, it can be subsequently reduced back to an amine using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This oxidation-reduction sequence can be useful for protecting the primary amine during other transformations. A relevant example is the synthesis of 2-methoxymethyl-1,4-benzenediamine, which is achieved by hydrogenating 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, demonstrating the feasibility of reducing a nitro group in the presence of a benzylamine. researchgate.net Reductive amination, using an aldehyde or ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄), is another powerful method to further functionalize the primary amine, creating novel secondary amine architectures. nih.gov

Debenzylation Methodologies for Primary Amine Generation

The N-benzyl group on the tertiary amine can be viewed as a protecting group. Its removal would unmask a secondary methylamino group, leading to N-methylbenzene-1,4-diamine. This transformation is valuable for creating a different substitution pattern on the diamine core.

Several debenzylation methods are available:

Catalytic Hydrogenolysis: This is a common method for removing benzyl groups, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, its success can be hindered by catalyst poisoning from the amine groups.

Acid-Mediated Cleavage: Strong acids like trifluoroacetic acid (TFA) can effectively cleave N-benzyl groups, particularly from amides derived from 4-(alkylamino)benzylamines. clockss.org The proposed mechanism involves protonation of the amine, facilitating the departure of the stable benzyl carbocation.

Oxidative Cleavage: Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can chemoselectively debenzylate N-benzyl tertiary amines, even in the presence of other sensitive groups like O-benzyl ethers. rsc.org

Base-Promoted Oxidation: A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been shown to efficiently debenzylate N-benzyl protected heterocycles, a method that could potentially be adapted for this substrate. researchgate.net

Aromatic System Reactivity and Regioselectivity

Influence of Substituents on Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating amino groups. Both the primary amine (-NH₂) and the tertiary N-benzyl-N-methylamine group are strong activators and ortho-, para-directors. youtube.comyoutube.com

The key challenge in performing EAS on this substrate is controlling the regioselectivity. The substitution pattern will be determined by the combined directing effects of the two amine groups.

The primary amine is a strong ortho-, para-director.

The tertiary amine is also a strong ortho-, para-director.

Since the two groups are para to each other, the positions ortho to the primary amine (positions 3 and 5) are electronically activated, as are the positions ortho to the tertiary amine (positions 2 and 6, which are equivalent to 3 and 5). Therefore, incoming electrophiles will be strongly directed to the positions ortho to the existing amine substituents. The N-benzyl-N-methylamino group is generally a stronger activating group than the primary amino group, which would suggest a preference for substitution at the positions ortho to it. However, the steric bulk of the N-benzyl-N-methyl group may hinder attack at the adjacent positions, potentially favoring substitution ortho to the less hindered primary amine. The precise outcome would likely be a mixture of isomers and would depend heavily on the nature of the electrophile and the reaction conditions. rsc.orgnih.gov

Substituent GroupActivating/Deactivating EffectDirecting EffectPredicted Position of Electrophilic Attack
-NH₂ (Primary Amine)Strongly ActivatingOrtho, ParaPositions 2, 6 (ortho)
-N(CH₃)(CH₂Ph) (Tertiary Amine)Strongly ActivatingOrtho, ParaPositions 3, 5 (ortho)

Directed Functionalization of the Benzene Ring

The functionalization of the benzene ring in this compound is predominantly guided by the principles of electrophilic aromatic substitution. The two amino groups attached to the ring are powerful activating groups, meaning they increase the rate of reaction compared to benzene itself. This activation stems from the ability of the nitrogen atoms' lone pairs of electrons to donate electron density into the aromatic system through resonance. doubtnut.comyoutube.com

This increased electron density makes the ring more nucleophilic and thus more attractive to electrophiles. youtube.com The resonance effect is most pronounced at the carbon atoms ortho and para to the activating group. doubtnut.comyoutube.com Consequently, both the primary amine (-NH₂) and the tertiary amine (-N(CH₃)(C₇H₇)) are classified as ortho, para-directors, guiding incoming electrophiles to substitute at these positions. masterorganicchemistry.com

In the case of this compound, the para positions relative to each amino group are already occupied by the other amino group. Therefore, electrophilic substitution will be directed to the positions ortho to each of the two amine functions. The positions labeled 2, 3, 5, and 6 are all ortho to an amino group and are the potential sites for functionalization. The tertiary amine group is generally a slightly stronger activator than the primary amine group, which could influence the major product formed in a substitution reaction.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting EffectMechanism of Action
-NH₂ (Primary Amine)Strong Activatorortho, paraThe lone pair on the nitrogen atom donates electron density to the benzene ring via resonance, stabilizing the carbocation intermediate formed during attack at the ortho and para positions. youtube.com
-N(CH₃)(C₇H₇) (Tertiary Amine)Strong Activatorortho, paraSimilar to the primary amine, the lone pair on the nitrogen donates electron density into the ring through resonance, activating the ortho and para positions for electrophilic attack. youtube.com

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.commasterorganicchemistry.com The specific conditions of the reaction can be tailored to control the degree of substitution on the activated ring.

Chemical Derivatization for Enhanced Analytical Methodologies

Due to their chemical properties, aromatic amines like this compound often require derivatization prior to analysis by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization serves to improve the analyte's properties, such as its volatility, thermal stability, or detectability. scirp.org

For HPLC analysis, especially with fluorescence detection (FLD), pre-column derivatization is a common strategy to enhance sensitivity. Aromatic amines can be reacted with a labeling reagent that introduces a highly fluorescent group (a fluorophore) onto the molecule. This allows for the detection of the analyte at very low concentrations. nih.govsqu.edu.om Reagents such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) and various pyrazoline-based compounds react with primary and secondary amines to form stable, highly fluorescent derivatives that are easily separated and quantified by reverse-phase HPLC. squ.edu.omresearchgate.net

For GC-MS analysis, derivatization is crucial as the polarity and low volatility of p-phenylenediamines can lead to poor chromatographic peak shape and thermal decomposition in the injector port. scirp.orgscirp.org Common derivatization strategies for these compounds include:

Imine Formation: Reaction with an aldehyde, such as benzaldehyde, converts the primary amino groups into more stable and volatile imine derivatives. This method has been successfully used for the GC-MS determination of p-phenylenediamine in various matrices. nih.govresearchgate.net

Acylation: Reagents like acetic anhydride can be used to acylate the amino groups. This process reduces the polarity of the molecule, increases its thermal stability, and often results in better chromatographic performance. mdpi.com

The selection of a derivatization reagent and method depends on the analytical technique being employed and the specific functional groups present on the analyte.

Table 2: Derivatization Strategies for Analytical Enhancement of p-Phenylenediamines

Analytical MethodDerivatization GoalReagent ClassExample ReagentResulting DerivativeRef.
HPLC-FLD Enhance Detection SensitivityFluorescent Labeling Reagents2-(9-carbazole)-ethyl-chloroformate (CEOC)Fluorescent carbamate researchgate.net
HPLC-FLD Enhance Detection SensitivityFluorogenic Pyrazolines3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP)Fluorescent amide squ.edu.om
GC-MS Increase Volatility & StabilityAldehydesBenzaldehydeImine nih.govresearchgate.net
GC-MS Increase Volatility & StabilityAcylating AgentsAcetic AnhydrideAmide mdpi.com

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The presence of two chemically distinct amine groups on a rigid aromatic scaffold makes 1-N-benzyl-1-N-methylbenzene-1,4-diamine a highly versatile building block in organic synthesis. The primary amine offers a reactive site for a broad range of transformations, while the tertiary amine, substituted with both a benzyl (B1604629) and a methyl group, can influence the molecule's steric and electronic properties, and can also be a site for further reactions under specific conditions.

Precursor for Complex Organic Molecules

The differential reactivity of the primary and tertiary amine groups in this compound allows for its use as a precursor in the synthesis of more complex organic molecules. The primary amine can undergo a variety of common transformations such as acylation, alkylation, arylation, and Schiff base formation, allowing for the stepwise construction of intricate molecular architectures. The benzyl group on the tertiary amine can be removed via hydrogenolysis, which would unmask a secondary amine, providing another point for diversification. This selective deprotection strategy further enhances its utility as a versatile intermediate.

The nucleophilic nature of the amine groups makes this compound a valuable intermediate in the synthesis of various organic compounds. smolecule.com Amines can react with electrophiles to form new carbon-nitrogen or carbon-carbon bonds, a fundamental process in the construction of complex molecules. smolecule.com The structural framework of N-substituted aromatic diamines is found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

The following table illustrates the potential synthetic transformations of the primary amine group in this compound:

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary Amine
Reductive AminationBenzaldehyde (B42025), NaBH4Secondary Amine
SulfonylationTosyl chlorideSulfonamide
Schiff Base FormationAcetoneImine

Utilization in Chiral Diamine Ligand Synthesis for Asymmetric Catalysis

Chiral diamines are of paramount importance in the field of asymmetric catalysis, where they serve as ligands for metal catalysts that promote enantioselective transformations. chemrxiv.org These chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of great significance in the pharmaceutical and fine chemical industries. The synthesis of chiral N-heterocyclic carbene (NHC) ligands, for example, can be derived from chiral diamines.

While this compound is itself achiral, it can be envisioned as a precursor for the synthesis of chiral diamine ligands. For instance, the primary amine could be reacted with a chiral auxiliary, followed by further modifications to introduce stereogenic centers. Alternatively, the aromatic ring could be functionalized with a chiral substituent. The resulting chiral diamine could then be coordinated to a transition metal, such as palladium, rhodium, or ruthenium, to form a catalyst for asymmetric reactions like hydrogenations, C-C bond formations, and aminations. The steric bulk provided by the benzyl and methyl groups on the tertiary amine could play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

The general approach to synthesizing chiral ligands from diamines often involves their reaction with other chiral molecules to create a bidentate or multidentate ligand that can coordinate to a metal center. The resulting metal-ligand complex then acts as the chiral catalyst.

Scaffold for Macrocyclic and Heterocyclic Compound Construction

The diamine functionality of this compound makes it an ideal candidate for the construction of macrocyclic and heterocyclic compounds. nih.govnih.gov The two nitrogen atoms can act as anchor points for the formation of large rings or for the closure of smaller heterocyclic rings.

Macrocyclic compounds, which are large ring structures, are of interest for their ability to act as host molecules for ions and small molecules, and they are also found in a number of natural products and pharmaceuticals. core.ac.uk The synthesis of macrocycles can be achieved through the reaction of the diamine with a di-electrophile, such as a diacyl chloride or a dialdehyde, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov The condensation of aromatic dialdehydes with chiral diamines is a known method for producing a variety of macrocyclic Schiff bases. nih.gov

Heterocyclic compounds, which contain at least one heteroatom in a ring, are ubiquitous in medicinal chemistry. mdpi.com The reaction of this compound with various reagents can lead to the formation of a wide range of N-heterocycles. nih.gov For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring, while reaction with phosgene (B1210022) or its equivalents could yield a benzimidazolone. The N-benzyl and N-methyl substituents would be incorporated into the final heterocyclic structure, influencing its properties.

Integration into Polymeric and Framework Materials

The bifunctional nature of this compound also makes it a promising candidate as a monomer for the synthesis of advanced polymers and as a building block for porous framework materials. The ability to introduce specific functionalities and to control the architecture of these materials at the molecular level is a key area of modern materials science.

Monomer in the Synthesis of Advanced Polymers (e.g., Polyamides, Polyurethanes)

Polyamides and polyurethanes are two of the most important classes of engineering polymers, known for their excellent mechanical properties and thermal stability. The synthesis of these polymers typically involves the reaction of a diamine with a diacyl chloride (for polyamides) or a diisocyanate (for polyurethanes).

The primary amine of this compound can readily participate in these polymerization reactions. Its incorporation into a polymer backbone would introduce the N-benzyl-N-methylamino substituent as a pendant group. This would have a significant impact on the polymer's properties. For instance, in a polyamide, the bulky pendant group would disrupt the regular chain packing and prevent the formation of strong hydrogen bonds between the amide linkages. This would likely lead to a more amorphous polymer with lower crystallinity, improved solubility in organic solvents, and a lower glass transition temperature compared to a polyamide made from an unsubstituted diamine.

The following table compares the expected properties of a polyamide derived from p-phenylenediamine (B122844) with a hypothetical polyamide derived from this compound:

PropertyPolyamide from p-phenylenediamineHypothetical Polyamide from this compound
Intermolecular Hydrogen BondingExtensiveSterically hindered
CrystallinityHighLow (Amorphous)
SolubilityPoor in common solventsImproved
Glass Transition Temperature (Tg)HighLower

Similarly, in the case of polyurethanes, the incorporation of this N-substituted diamine would lead to materials with tailored properties. The disruption of hydrogen bonding would affect the microphase separation of hard and soft segments, which is a key determinant of the elastomeric properties of many polyurethanes.

Building Block for Covalent Organic Frameworks (COFs) and Related Architectures

Covalent Organic Frameworks (COFs) are a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and ordered structure make them promising materials for applications in gas storage and separation, catalysis, and sensing.

The synthesis of COFs often involves the reaction of multitopic building blocks, such as diamines and trialdehydes, to form extended two-dimensional or three-dimensional networks. The geometry and connectivity of the building blocks determine the topology and pore structure of the resulting COF.

This compound could, in principle, be used as a linear, C2-symmetric building block in the synthesis of COFs. Its reaction with a complementary building block, such as a trialdehyde, could lead to the formation of an imine-linked COF. The presence of the bulky N-benzyl-N-methylamino group would project into the pores of the framework, influencing the pore size and creating a specific chemical environment. This could be advantageous for applications such as selective gas adsorption or catalysis, where the functionalized pores could interact selectively with certain molecules. The asymmetry of the monomer could also lead to interesting and complex framework topologies.

An article on the advanced applications of This compound in catalytic systems and ligand design cannot be generated as requested.

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research on the application of the chemical compound "this compound" within the fields of catalytic systems and ligand design.

While related aromatic diamine compounds are utilized in these areas, there is no direct or detailed information available that pertains specifically to the catalytic activities or ligand properties of this compound. General information about the potential uses of similar compounds in organic synthesis and materials science exists, but this does not fulfill the specific requirements for detailed research findings and data tables concerning its role in catalysis and ligand design as outlined in the request.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be produced.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-benzyl-1-N-methylbenzene-1,4-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation of benzene-1,4-diamine with benzyl and methyl halides under controlled conditions. Catalysts such as palladium or copper complexes may enhance selectivity. For example, analogous naphthalenyl-substituted diamines are synthesized via nucleophilic substitution using 1,4-diaminobenzene and aryl amines in the presence of acid catalysts . Optimization includes stepwise alkylation (first benzyl, then methyl) to minimize steric hindrance. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar diamines?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for benzyl (δ 4.2–4.5 ppm, singlet for –CH2–) and methyl groups (δ 2.1–2.3 ppm, singlet for –N–CH3), with aromatic protons split into a para-substituted pattern (δ 6.5–7.2 ppm).
  • IR : N–H stretching (3300–3400 cm⁻¹) if unreacted amine groups persist; absence confirms full alkylation.
  • MS : Molecular ion peak at m/z 226 (C14H16N2) with fragmentation patterns reflecting benzyl and methyl losses. Comparative analysis with derivatives like N1,N1,N4,N4-tetramethylbenzene-1,4-diamine (δ 2.3 ppm for all methyl groups) helps resolve ambiguities .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Bulky substituents (benzyl/methyl) may hinder crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/acetone mixtures) promotes nucleation. For complex cases, vapor diffusion or cooling crystallization (0–5°C) is advised. Software like SHELXL or SIR97 aids in solving crystal structures from X-ray data, even with twinning or weak diffraction.

Advanced Research Questions

Q. How do substituents (benzyl vs. naphthalenyl) influence the electronic properties of benzene-1,4-diamine derivatives?

  • Methodological Answer : Electron-donating groups (e.g., benzyl) increase amine basicity and redox stability. Cyclic voltammetry reveals oxidation potentials: naphthalenyl derivatives (e.g., from ) show lower potentials (~0.5 V vs. Ag/AgCl) due to extended conjugation, whereas benzyl/methyl groups stabilize the oxidized form (~0.7 V). DFT calculations (Gaussian, B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid state). Variable-temperature NMR (e.g., –40°C to 80°C) can freeze conformers, while X-ray crystallography (e.g., COD entries ) provides unambiguous bond lengths/angles. For example, a twisted benzyl group in the crystal structure might appear averaged in NMR.

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) assess steric/electronic effects. Meta-directing effects of –N–(CH2Ph)(CH3) groups can be quantified using Fukui indices. For nitration, predict regioselectivity (para to the amine) and compare with experimental HPLC data after reaction with HNO3/H2SO4 .

Application-Oriented Questions

Q. What role does this compound play in designing organic electronic materials (e.g., OLEDs)?

  • Methodological Answer : As a hole-transport layer, its planar aromatic core and electron-rich amines facilitate charge injection. Compare performance (e.g., luminance, efficiency) with analogues in double-layer OLED devices (e.g., ITO/organic/Mg:Ag setups ). Optimize film morphology via spin-coating parameters (rpm, solvent volatility) to minimize pinholes.

Q. How can this compound be functionalized for biological activity studies?

  • Methodological Answer : Introduce bioisosteres (e.g., –CF3 for –CH3) via Ullman coupling or click chemistry. Assess antimicrobial activity via MIC assays (e.g., against E. coli), comparing with control diamines. Toxicity profiling (HEK cell viability assays) identifies safer derivatives .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Store under nitrogen at –20°C to prevent oxidation. Spill cleanup requires neutralization (dilute acetic acid) and adsorption (vermiculite). Refer to SDS guidelines for analogous diamines (e.g., ) .

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